Product packaging for 6-Methylspiro[4.5]decan-6-ol(Cat. No.:CAS No. 14551-31-6)

6-Methylspiro[4.5]decan-6-ol

Cat. No.: B8690908
CAS No.: 14551-31-6
M. Wt: 168.28 g/mol
InChI Key: FMWYGDCRQTUHJN-UHFFFAOYSA-N
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Description

Conceptual Framework of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds, often called spirocycles, are a class of polycyclic organic molecules in which two or more rings are linked by a single common atom, known as the spiro atom. ontosight.aiqmul.ac.uke-bookshelf.de This structural arrangement is distinct from fused ring systems, where rings share two adjacent atoms, and bridged ring systems, where rings share two non-adjacent atoms.

The defining characteristic of spiro compounds is their three-dimensional architecture. e-bookshelf.deresearchgate.net The two rings connected at the spiro atom are often held in perpendicular planes, creating a rigid and sterically demanding structure. acs.org This perpendicular arrangement can effectively suppress intermolecular interactions and limit conformational flexibility, leading to unique physical and chemical properties. acs.org

The unique topology of spirocycles is found in a wide array of natural products and has garnered significant interest in various scientific fields. e-bookshelf.deresearchgate.netrsc.org In medicinal chemistry, the rigid 3D nature of spirocyclic frameworks is considered advantageous for designing drug candidates, as it can allow for more specific and effective interactions with biological targets like proteins and enzymes. researchgate.net The synthesis of these complex structures, however, often presents a significant challenge for organic chemists, requiring specific and strategic methodologies. researchgate.net

Structural Characteristics and Nomenclature of Spiro[4.5]decane Frameworks

The spiro[4.5]decane framework is the parent structure of 6-Methylspiro[4.5]decan-6-ol. It is a bicyclic alkane featuring a cyclopentane (B165970) ring and a cyclohexane (B81311) ring connected by a spiro atom. wikipedia.org

The nomenclature of spiro compounds follows specific IUPAC rules. qmul.ac.uk For a monospiro compound like spiro[4.5]decane:

The prefix "spiro" designates a spirocyclic system.

The numbers in the square brackets, [4.5], indicate the number of carbon atoms in each ring, excluding the spiro atom. The numbers start with the smaller ring and are separated by a period. In this case, the cyclopentane ring has four carbons (5 total carbons - 1 spiro atom), and the cyclohexane ring has five carbons (6 total carbons - 1 spiro atom). qmul.ac.uk

The suffix "decane" specifies the total number of carbon atoms in the entire molecule, which is ten (4 + 5 + 1 spiro atom). nih.govnist.gov

Numbering of the spiro[4.5]decane system begins in the smaller ring (cyclopentane) at a carbon atom adjacent to the spiro atom. It proceeds around the small ring, through the spiro atom (which is assigned position 5), and then around the larger ring. qmul.ac.uk Consequently, for this compound, the methyl and hydroxyl groups are located on the first carbon of the cyclohexane ring encountered after the spiro atom.

Research Findings

Scientific analysis has identified this compound as a constituent of natural essential oils. In a study on the chemical composition of resin and bark oil from Agathis borneensis, this compound was detected in the resin essential oil, constituting 0.72% of the total identified components. unimas.myresearchgate.net It has also been identified in the ethanolic extract of Rosmarinus officinalis L (rosemary) leaves. uokerbala.edu.iq These findings confirm the presence of this specific spirocyclic alcohol in the natural world.

Compound Data Tables

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₂₀O uokerbala.edu.iqnih.gov
Molecular Weight 168.28 g/mol uokerbala.edu.iq
PubChem CID 584610 nih.gov
Structure A tertiary alcohol with a spiro[4.5]decane backbone.

Table 2: Properties of Spiro[4.5]decane

PropertyValue
IUPAC Name spiro[4.5]decane nih.gov
Molecular Formula C₁₀H₁₈ wikipedia.orgnih.govnist.gov
Molecular Weight 138.25 g/mol wikipedia.orgnih.gov
CAS Number 176-63-6 wikipedia.orgnih.govnist.gov
Structure A cyclopentane ring and a cyclohexane ring joined by a single spiro atom. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B8690908 6-Methylspiro[4.5]decan-6-ol CAS No. 14551-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14551-31-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

10-methylspiro[4.5]decan-10-ol

InChI

InChI=1S/C11H20O/c1-10(12)6-2-3-7-11(10)8-4-5-9-11/h12H,2-9H2,1H3

InChI Key

FMWYGDCRQTUHJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12CCCC2)O

Origin of Product

United States

Natural Occurrence and Chemotaxonomic Significance of 6 Methylspiro 4.5 Decan 6 Ol and Analogous Spiro 4.5 Decanols

Identification in Botanical Extracts

The identification of 6-Methylspiro[4.5]decan-6-ol and its analogs in plant extracts is a key area of phytochemical research. Their presence can be characteristic of certain plant families or genera, making them significant for chemotaxonomic classification.

This compound has been identified as a notable constituent in the essential oils of specific plant species. Analysis of the essential oil from the aerial parts of Nepeta hindostana (Roth) Haines, a member of the Lamiaceae family, revealed that this compound constituted 8.2% of the total oil composition. acgpubs.orgimsc.res.in This finding places it among the major components of this particular essential oil.

Similarly, this spiro-sesquiterpene alcohol has been detected in the essential oil extracted from the bark of Agathis borneensis, a coniferous tree from the Araucariaceae family. unimas.myscribd.com In this case, it was found to be a minor component, accounting for 0.72% of the bark's essential oil. unimas.myscribd.com The presence of this compound in phylogenetically distant plant families highlights its interesting, though not exclusively restricted, distribution.

Table 1: Detection of this compound in Plant Essential Oils

Plant Species Family Plant Part Percentage of Oil Composition
Nepeta hindostana Lamiaceae Aerial Parts 8.2% acgpubs.orgimsc.res.in

Beyond this compound, the spiro[4.5]decane skeleton is central to several other classes of natural products.

Agarwood Sesquiterpenes and Agarospiranes: Agarwood, the fragrant resinous heartwood produced by Aquilaria species, is a rich source of diverse sesquiterpenes. researchgate.netnih.govmdpi.com Among these are the agarospiranes, a group of spirocyclic sesquiterpenes also known as vetispiranes. mdpi.comencyclopedia.pubtraditionalmedicines.org These compounds, which feature the spiro[4.5]decane core, are significant contributors to the characteristic spicy, woody, and sweet aroma of agarwood and have been identified in species such as Aquilaria agallocha, A. sinensis, A. crassna, and A. malaccensis. mdpi.comencyclopedia.pub One example is (4R,5R,7R)-1(10)-spirovetiven-11-ol-2-one, a spirovetivane-type sesquiterpene isolated from Vietnamese agarwood. nih.gov

Septosones: The spiro[4.5]decane motif is not limited to the plant kingdom. Three unusual meroterpenoids, designated septosones A, B, and C, were isolated from the marine sponge Dysidea septosa. acs.org While septosone A possesses a unique carbon skeleton, septosones B and C share a rare spiro[4.5]decane framework. acs.orgrsc.org Their discovery underscores the biosynthetic versatility of marine organisms in producing complex spirocyclic structures.

Table 2: Examples of Related Spiro[4.5]decane Derivatives in Natural Products

Compound Class/Name Core Structure Natural Source Example Species/Source
Agarospiranes (Vetispiranes) Spiro[4.5]decane Agarwood Aquilaria species mdpi.comencyclopedia.pub
(4R,5R,7R)-1(10)-spirovetiven-11-ol-2-one Spiro[4.5]decane Vietnamese Agarwood Thymelaeaceae family nih.gov

Chromatographic and Spectroscopic Methodologies for Isolation and Structural Confirmation in Complex Mixtures (e.g., Gas Chromatography-Mass Spectrometry)

The identification and structural confirmation of this compound and related compounds from complex natural extracts rely heavily on modern analytical techniques. Essential oils, being intricate mixtures of volatile compounds, require powerful separation and detection methods for accurate characterization.

The primary methodology employed for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS). aesacademy.orgnih.gov This technique is ideal for analyzing the volatile constituents of essential oils. acgpubs.orgcropj.com The process typically begins with the isolation of the essential oil from the plant material, often through hydrodistillation using a Clevenger-type apparatus. unimas.myscribd.com

Once the essential oil is obtained, it is injected into the gas chromatograph. The GC separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the chromatographic column. mdpi.com As each separated compound elutes from the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint for that compound, based on the mass-to-charge ratio of the fragments. aesacademy.org

For unambiguous identification, the experimental mass spectrum of a compound is compared with those in extensive spectral libraries, such as the NIST mass spectral library. unimas.my Furthermore, the compound's retention index (RI), which is a measure of its retention time relative to a series of n-alkane standards, is calculated. nist.govresearchgate.net This RI value is then compared to published data for known compounds, providing an additional layer of confirmation that is crucial for distinguishing between isomers that may have very similar mass spectra. nist.gov This combined approach of matching both mass spectra and retention indices is the standard for confirming the identity of compounds like this compound in complex botanical mixtures. acgpubs.orgimsc.res.inunimas.my

Synthetic Methodologies for 6 Methylspiro 4.5 Decan 6 Ol and Spiro 4.5 Decanol Frameworks

Targeted Synthesis of 6-Methylspiro[4.5]decan-6-ol

The direct synthesis of this compound, a tertiary alcohol, is most efficiently achieved through the addition of a methyl group to a corresponding ketone precursor.

The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds, making it an ideal choice for the synthesis of this compound from its ketone analog, spiro[4.5]decan-6-one. This organometallic reaction involves the nucleophilic attack of a Grignard reagent, in this case, methylmagnesium halide (CH₃MgX, where X = Cl, Br, or I), on the electrophilic carbonyl carbon of the spiroketone. youtube.com

The reaction proceeds in two key steps:

Nucleophilic Addition: The Grignard reagent adds across the carbonyl group of spiro[4.5]decan-6-one. The highly polarized carbon-magnesium bond of the Grignard reagent results in a nucleophilic methyl group that attacks the carbonyl carbon, breaking the C=O pi bond. This forms a magnesium alkoxide intermediate.

Aqueous Workup: The intermediate is then treated with a mild acid, typically an aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl), to protonate the alkoxide and yield the final tertiary alcohol, this compound. youtube.com

General Reaction Scheme for Grignard Synthesis of this compound

The synthesis of this compound via the reaction of spiro[4.5]decan-6-one with a methyl Grignard reagent.
ReactantReagentProduct
Spiro[4.5]decan-6-one1. CH₃MgBr2. H₃O⁺ (workup)This compound

Strategic Approaches for Spiro[4.5]decane Core Construction

Beyond the synthesis of a single derivative, numerous strategies have been developed to construct the broader spiro[4.5]decane and spiro[4.5]decanol frameworks. These methods often rely on intricate cyclization reactions that build the characteristic spirocyclic system from acyclic or monocyclic precursors.

A notable photochemical approach for constructing spiro[4.5]decanol systems is through an intramolecular Paternò-Büchi reaction. organic-chemistry.orgmdpi.com This [2+2] photocycloaddition occurs between a carbonyl group and an alkene within the same molecule to form a strained four-membered oxetane (B1205548) ring. mdpi.comoup.com Subsequent cleavage of this oxetane intermediate can lead to the desired spirocyclic alcohol framework.

Research has demonstrated that olefinic β-keto esters can undergo this transformation. oup.comoup.com Upon irradiation with a high-pressure mercury lamp, the substrate forms a bicyclic oxetane. oup.com This intermediate is then treated with a reagent such as sodium hydride (NaH) to induce selective cleavage of the C-O bond within the oxetane ring, resulting in the formation of spiro[4.5]decanol derivatives in moderate yields. oup.comoup.com

Key Steps in Photo-Oxetane Strategy

General pathway for the synthesis of spiro[4.5]decanol derivatives via intramolecular photo-oxetane formation.
StepDescriptionKey Reagents/ConditionsIntermediate/Product
1. PhotocycloadditionIntramolecular [2+2] reaction between the ketone and alkene moieties.Irradiation (e.g., 450W Hg lamp), n-hexaneBicyclic Oxetane
2. Reductive CleavageSelective cleavage of the oxetane C-O bond.Sodium Hydride (NaH), BenzeneSpiro[4.5]decanol derivative

This method provides a unique pathway to functionalized spiro[4.5]decanols that can serve as useful intermediates in the synthesis of more complex natural products. oup.com

Acid-catalyzed reactions, particularly those employing Lewis acids, are a cornerstone for constructing spirocyclic systems. mdpi.com These reactions often proceed through carbocationic intermediates, which then undergo intramolecular cyclization to form the spiro[4.5]decane core.

One prominent example is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of a divinyl ketone. This methodology has been adapted to create the spiro[4.5]decane skeleton from suitably substituted precursors. researchgate.net For instance, a Lewis acid-promoted Nazarov cyclization of an α-(trimethylsilylmethyl)divinyl ketone has been shown to produce the spiro[4.5]decane framework. researchgate.net More recently, gold(I) catalysts have been employed to initiate cascade reactions that include cyclization steps to form azaspiro[4.5]decanes, demonstrating the versatility of metal-based Lewis acids in these transformations. rsc.org These reactions benefit from mild conditions and can generate complex spirocyclic structures with high efficiency. researchgate.net

Radical cyclization offers a powerful alternative for the construction of spirocyclic frameworks, often proceeding under mild conditions and showing excellent functional group tolerance. researchgate.netnih.gov These strategies typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, thereby forming the spiro center.

One effective method is the ketyl radical-mediated tandem cyclization. nih.gov Using samarium(II) iodide (SmI₂), a ketyl radical can be generated from an ω-alkynyl carbonyl compound that also contains an activated alkene. This radical intermediate then undergoes a cascade of cyclization events to stereoselectively produce the spiro[4.5]decane system. nih.gov

Another advanced approach involves photoredox-mediated dearomative spirocyclization. nih.gov In this process, a photocatalyst absorbs visible light to initiate a single-electron transfer, generating a radical from a precursor like an aromatic carboxylic acid. This radical can then undergo an intramolecular cyclization (e.g., a 6-exo-trig cyclization) onto an aromatic ring, directly forming a spirocyclic compound in a single step. nih.gov These modern radical-based methods are highly efficient for forging complex spirocyclic architectures. researchgate.net

Cyclization Reactions

Dieckmann Condensation in Spirocyclic Amino Alcohol Synthesis

The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester, is a powerful tool for forming five- and six-membered rings. purechemistry.orgorganic-chemistry.org This reaction has been effectively employed in the synthesis of spirocyclic β-keto esters, which are versatile intermediates that can be further elaborated into spirocyclic amino alcohols. The synthesis of novel spirocyclic pyrrolidines has been achieved in three steps starting from cyclic α-amino acids, with the key transformation being the Dieckmann condensation. researchgate.netenamine.net This approach highlights the utility of this reaction in creating complex spirocyclic structures. researchgate.net

The general mechanism, akin to the Claisen condensation, involves the formation of an enolate intermediate which then attacks the other ester group within the same molecule, leading to the formation of a cyclic β-keto ester. purechemistry.org The success of the Dieckmann condensation is often dependent on the formation of a thermodynamically stable five- or six-membered ring.

Reactant TypeKey ReagentsProduct TypeRing Size Formed
Acyclic diesterSodium alkoxideCyclic β-keto ester5- or 6-membered
Cyclic α-amino acid derivativeBaseSpirocyclic pyrrolidine (B122466) precursor5-membered
One-Pot Cascade Reactions from Allylic Alcohols

One-pot cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to molecular complexity from simple precursors by combining multiple transformations in a single operation without the isolation of intermediates. nih.gov The synthesis of spirocyclic scaffolds can be achieved through such processes. For instance, a one-pot synthesis involving a three-component [3+2] cycloaddition followed by other transformations has been reported to generate new spirocyclic scaffolds. nih.gov

While a direct one-pot cascade from an allylic alcohol to this compound is not explicitly detailed in the provided context, the principles of cascade reactions are applicable. For example, a sequence could be envisioned where an allylic alcohol is first oxidized to an α,β-unsaturated ketone, which then undergoes a Michael addition with a suitable nucleophile, followed by an intramolecular aldol (B89426) condensation or a similar cyclization to form the spiro[4.5]decane skeleton. The development of such one-pot procedures is a significant area of research aimed at improving synthetic efficiency and reducing waste. mdpi.com

Spiro-Annulation Methodologies

Spiro-annulation involves the formation of a new ring that shares a single atom with an existing ring. These methods are central to the synthesis of spirocyclic compounds like this compound.

Lewis Acid-Catalyzed Geminal Acylation

Lewis acids are pivotal in promoting a variety of organic transformations, including annulation reactions. nih.govdntb.gov.uanih.gov In the context of spiro-annulation, Lewis acid catalysis can facilitate the formation of carbon-carbon bonds necessary for ring closure. Geminal acylation, the introduction of two acyl groups at the same carbon, is a less common but powerful transformation. When combined with an alkylation step at a carbonyl carbon via a metalloenamine intermediate, it allows for significant molecular construction. acs.org

A Lewis acid-promoted spiro-annulation has been demonstrated for the one-pot synthesis of spiro[pyrrole-3,2′-quinazoline]-4-carboxylate derivatives. nih.gov While not a direct synthesis of the spiro[4.5]decanol framework, this illustrates the potential of Lewis acid catalysis in constructing spirocyclic systems. The application of this concept to the synthesis of carbocyclic spiro compounds would likely involve the activation of a carbonyl compound or an equivalent by a Lewis acid to facilitate an intramolecular cyclization or a reaction with a bifunctional reagent.

Reactions Involving 1,2-Bis(trimethylsiloxy)cyclobutene

1,2-Bis(trimethylsiloxy)cyclobutene is a versatile building block in organic synthesis, particularly in the construction of four-membered rings and their subsequent rearrangement to form larger cyclic systems. orgsyn.org This reagent can be prepared via an acyloin condensation of diethyl succinate (B1194679) in the presence of chlorotrimethylsilane. orgsyn.org

Lewis acid-mediated reactions of 1,2-bis(trimethylsiloxy)cyclobutene with acetals can lead to the formation of 1,3-cyclopentanedione (B128120) products. nih.gov This transformation provides a pathway to cyclopentane (B165970) rings, which are a key component of the spiro[4.5]decane framework. The reaction proceeds through an initial addition followed by a rearrangement and ring expansion. This methodology could be adapted to generate a cyclopentanone (B42830) precursor that is suitably substituted to undergo a subsequent annulation to form the six-membered ring of the spiro[4.5]decane system.

ReagentReaction PartnerCatalyst/ConditionsKey Intermediate/Product
1,2-Bis(trimethylsiloxy)cyclobuteneAldehyde acetalsLewis acid, then Amberlyst 15 resin in TFA1,3-Cyclopentanedione

Molecular Rearrangement Reactions

Molecular rearrangements are isomerization reactions where the carbon skeleton of a molecule is rearranged to create a new structural isomer. These reactions can be powerful tools for accessing complex molecular architectures from simpler starting materials.

Pinacol-Pinacolone Rearrangement in Spiro[4.5]decane Formation

The pinacol-pinacolone rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a pinacol) into a ketone (a pinacolone). byjus.compw.live This reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-alkyl or 1,2-aryl shift. byjus.com The pinacol (B44631) rearrangement has been recognized as a valuable method in organic synthesis for constructing carbonyl compounds and has been applied to the formation of spirocyclic systems. researchgate.net

A tandem Prins/pinacol reaction has been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. rsc.org This cascade process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, catalyzed by a Lewis acid. While this example leads to an oxaspirocycle, the underlying principle of using a pinacol-type rearrangement to construct a spiro[4.5]decane core is clearly demonstrated. The key step involves the rearrangement of a carbocation intermediate, leading to the expansion of a four-membered ring to a five-membered ring and the concurrent formation of the spirocyclic junction.

Starting Material TypeReaction TypeKey IntermediateProduct Type
1,2-DiolPinacol RearrangementCarbocationKetone or Aldehyde
Aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanolPrins/Pinacol CascadeCarbocationOxaspiro[4.5]decan-1-one
Eschenmoser Rearrangement for Spiro[4.5]decane Analogues

The Eschenmoser rearrangement, a variation of the Claisen rearrangement, has proven to be a valuable tool in organic synthesis for the formation of γ,δ-unsaturated amides from allylic alcohols. This -sigmatropic rearrangement utilizes an N,N-dimethylacetamide dimethyl acetal (B89532) to react with an allylic alcohol, forming a ketene (B1206846) N,O-acetal which then rearranges. While direct applications of the Eschenmoser rearrangement for the synthesis of this compound are not extensively documented, its utility in creating complex carbocyclic frameworks, including spirocycles, is well-established.

The reaction typically proceeds under thermal conditions and is known for its high stereoselectivity. The transition state prefers a chair-like conformation, which dictates the stereochemistry of the newly formed carbon-carbon bond. This level of control is particularly advantageous in the synthesis of intricate molecules with defined stereocenters. For the construction of spiro[4.5]decane analogues, a hypothetical application would involve an allylic alcohol precursor containing a cyclopentane or cyclohexane (B81311) ring, positioned to facilitate the spirocyclization upon rearrangement.

Claisen Rearrangement for Spiro[4.5]decane Skeleton Assembly

The Claisen rearrangement is a powerful and reliable method for carbon-carbon bond formation and has been effectively employed in the synthesis of the spiro[4.5]decane skeleton. thieme-connect.com This pericyclic reaction involves the -sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. Researchers have utilized this methodology to construct the spirocyclic core with a high degree of stereoselectivity. thieme-connect.com

One notable approach involves the stereoselective synthesis of functionalized spiro[4.5]decanes from bicyclic dihydropyrans. thieme-connect.com In this strategy, the Claisen rearrangement of a 4-substituted bicyclic dihydropyran, which can be prepared from cyclopentanone, leads to the formation of the spiro[4.5]decane framework. thieme-connect.com The reaction of a TBDMS-protected hydroxy analogue proceeded to afford the desired spiro[4.5]decane in good yield and with high diastereoselectivity. thieme-connect.com

Another application of the Claisen rearrangement in this context is in the formal total synthesis of acorone (B159258) and isoacorones, which are sesquiterpenes containing the spiro[4.5]decane core. This synthesis involved a sequence based on a Claisen rearrangement and a ring-closing metathesis (RCM) reaction, starting from cyclohexane-1,4-dione.

The versatility of the Claisen rearrangement is further demonstrated in the total synthesis of other biologically important axane sesquiterpenes like gleenol (B1239691) and axenol. nih.gov A key step in these syntheses was a Claisen rearrangement that produced a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov

Claisen Rearrangement in Spiro[4.5]decane Synthesis
Starting MaterialKey Reagents/ConditionsProductYieldDiastereomeric Ratio (dr)Source
4-Substituted bicyclic dihydropyran (TBDMS ether)Heating (165 °C)Functionalized spiro[4.5]decane69%>95% thieme-connect.com
Allyl alcohol derived from cyclohexane-1,4-dioneEthyl vinyl ether, Hg(OAc)₂, NaHCO₃Spiro[4.5]decane precursor for acoroneNot specifiedNot specified
Bicyclic precursorClaisen rearrangementMulti-functionalized spiro[4.5]decane for gleenol/axenol synthesisExcellentSingle diastereomer nih.gov

Development of Stereocontrolled and Asymmetric Synthetic Routes

The development of stereocontrolled and asymmetric synthetic routes to spiro[4.5]decane systems is crucial for accessing specific stereoisomers of natural products and other biologically active molecules. The inherent three-dimensional nature of spirocycles makes their stereoselective synthesis a significant challenge.

A key aspect in the synthesis of acorane sesquiterpenes, which feature the spiro[4.5]decane framework, is the stereocontrolled construction of the spirocyclic carbon skeleton. A successful synthesis relies on the effective generation of a quaternary carbon center that is appropriately substituted for the subsequent annulation to form a functionalized spiro[4.5]decane.

In recent years, various catalytic methods have been developed to achieve high selectivity in the synthesis of spiro[4.5]decane derivatives. For instance, palladium-catalyzed asymmetric synthesis has been reported for spiro[4.5]-1-one compounds. mdpi.com Furthermore, synergistic photocatalysis and organocatalysis have been employed for the diastereoselective [3 + 2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com This approach utilizes phosphoric acid as a catalyst to achieve high diastereoselectivity. mdpi.com

The intramolecular Schmidt reaction of ketones and alkyl azides has also been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com These examples highlight the ongoing efforts to develop robust and efficient methods for the stereocontrolled synthesis of complex spirocyclic systems like this compound and its analogs.

Stereocontrolled and Asymmetric Syntheses of Spiro[4.5]decane Derivatives
MethodologyCatalyst/ReagentProduct TypeSelectivitySource
Asymmetric SynthesisPalladiumSpiro[4.5]-1-one compoundsAsymmetric mdpi.com
[3 + 2] CycloadditionPhotocatalysis and Organocatalysis (Phosphoric Acid)2-Amino-spiro[4.5]decane-6-onesHighly diastereoselective mdpi.com
Intramolecular Schmidt ReactionNot specified2-Amino-spiro[4.5]decane-6-onesNot specified mdpi.com

Reactivity and Derivatization Strategies of 6 Methylspiro 4.5 Decan 6 Ol

Reactions Involving the Spiro[4.5]decane Carbon Skeleton

The spiro[4.5]decane carbon skeleton can undergo rearrangements, particularly under conditions that generate a carbocation intermediate, such as in acid-catalyzed dehydration or substitution reactions. The Wagner-Meerwein rearrangement is a common type of carbocation 1,2-rearrangement where an alkyl group migrates from one carbon to a neighboring carbon. wikipedia.orgyoutube.comlibretexts.org

In the case of spiro[4.5]decan-6-ol derivatives, acid treatment can induce a Wagner-Meerwein rearrangement, leading to a condensed three-ring system instead of or in addition to the simple dehydration product. researchgate.net For example, the treatment of 6-methyl-substituted benzo- and thieno-fused spiro[4.5]decan-6-ols with p-toluenesulfonic acid resulted in the formation of rearrangement products alongside the dehydrated alkene. researchgate.net The propensity for rearrangement is influenced by the stability of the resulting carbocation and the reaction conditions.

Hydrogenation of Unsaturations within the Spirocyclic System

The hydrogenation of unsaturations within the spirocyclic system of 6-Methylspiro[4.5]decan-6-ol first requires the introduction of a double bond. A common strategy to achieve this from a tertiary alcohol is through an acid-catalyzed dehydration reaction. libretexts.org Treatment of this compound with a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures would likely lead to the elimination of a water molecule and the formation of an alkene. youtube.com

The regioselectivity of this elimination reaction would be expected to follow Zaitsev's rule, favoring the formation of the more substituted (and therefore more stable) alkene. This would result in the formation of 6-methylspiro[4.5]dec-6-ene. However, the formation of the exocyclic alkene, 6-methylenespiro[4.5]decane, is also possible, particularly if certain catalysts or reaction conditions are employed that favor the less substituted product (Hofmann elimination), though this is less common for E1 mechanisms. libretexts.org

Once the unsaturated spiroalkene is formed, it can be subjected to catalytic hydrogenation to yield the corresponding saturated spiroalkane. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The hydrogenation of an alkene is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com

For a molecule like 6-methylspiro[4.5]dec-6-ene or 6-methylenespiro[4.5]decane, the stereochemical outcome of the hydrogenation would be influenced by the steric hindrance of the spirocyclic framework. The catalyst would coordinate to the less sterically hindered face of the double bond, and the hydrogen atoms would be delivered from that face. youtube.com This can lead to the formation of a specific stereoisomer of 6-methylspiro[4.5]decane. For instance, the catalytic hydrogenation of exocyclic double bonds in other bicyclic systems has been studied and often proceeds with high diastereoselectivity. nih.govresearchgate.net

Table 2: Proposed Dehydration and Subsequent Hydrogenation of this compound This table outlines a theoretical two-step derivatization based on established organic reactions.

Step Starting Material Reagents/Conditions Product(s)
1. Dehydration This compound H₂SO₄, heat 6-Methylspiro[4.5]dec-6-ene and/or 6-Methylenespiro[4.5]decane

Advanced Spectroscopic and Diffraction Methods for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-Methylspiro[4.5]decan-6-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be essential for a complete assignment of its constitution and stereochemistry.

In principle, the ¹H NMR spectrum would provide information about the chemical environment of each proton, their connectivity through scalar coupling (J-coupling), and their spatial proximity through the Nuclear Overhauser Effect (NOE). The chemical shifts of the methyl group protons and the protons on the five- and six-membered rings would be indicative of their respective electronic environments. Analysis of coupling constants would help in determining the dihedral angles between adjacent protons, offering insights into the conformation of the cyclohexane (B81311) ring (e.g., chair, boat, or twist-boat).

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish the complete bonding network of the molecule. Of particular importance for stereochemical and conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY). By irradiating specific protons and observing which other protons show an enhanced signal, it is possible to determine through-space proximities. For this compound, NOE correlations would be critical in establishing the relative stereochemistry of the methyl group and the hydroxyl group with respect to the spirocyclic framework.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

AtomHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)MultiplicityJ (Hz)
C1-C420-401.2-1.8m-
C545-55---
C670-80---
C7-C1020-401.2-1.8m-
CH₃20-301.1-1.3s-
OH-1.5-2.5s-
Note: This table is a hypothetical representation as no experimental data has been published.

Enantioselective Chromatographic Techniques (e.g., Enantioselective Gas Chromatography)

Given that this compound is a chiral molecule, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for studying their individual biological activities and stereochemical properties. Enantioselective chromatography, particularly enantioselective gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the methods of choice for this purpose.

These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of the CSP is critical and often involves screening various commercially available columns based on cyclodextrins, proteins, or polysaccharide derivatives.

For a volatile compound like this compound, enantioselective GC would be a suitable method. The alcohol functional group might require derivatization to improve its volatility and interaction with the CSP. The development of such a method would involve optimizing parameters like the temperature program, carrier gas flow rate, and the type of chiral column to achieve baseline separation of the enantiomers.

Table 2: Illustrative Parameters for Enantioselective GC of a Spiro[4.5]decanol Derivative

ParameterIllustrative Value
ColumnChiral GC Column (e.g., Cyclodextrin-based)
Injection Temperature250 °C
Oven Program80 °C (2 min), then 5 °C/min to 200 °C
Carrier GasHelium
DetectorFlame Ionization Detector (FID)
Retention Time (Enantiomer 1)Hypothetical: 15.2 min
Retention Time (Enantiomer 2)Hypothetical: 15.8 min
Note: This table illustrates typical parameters and does not represent actual experimental data for this compound.

X-ray Crystallography for Definitive Absolute Stereochemical Determination

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

To determine the absolute configuration of a chiral molecule like this compound, the anomalous dispersion effect is utilized, often requiring the presence of a heavy atom in the structure or the use of specific radiation sources. Alternatively, the molecule can be derivatized with a chiral auxiliary of known absolute configuration.

The successful application of this method is contingent on the ability to grow a high-quality single crystal of the compound or a suitable derivative. The resulting crystallographic data provides a wealth of information, including bond lengths, bond angles, and torsional angles, which definitively establishes the connectivity and the absolute arrangement of atoms in space.

Table 3: Representative Crystallographic Data for a Spirocyclic Compound

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
R-factor0.045
Note: This table provides an example of crystallographic data and is not specific to this compound.

Computational Chemistry Studies of Spiro 4.5 Decanols and Analogous Spirocyclic Systems

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 6-Methylspiro[4.5]decan-6-ol and its analogs, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometric optimization.

During geometric optimization, the forces on each atom are calculated, and the atomic coordinates are adjusted iteratively until a minimum on the potential energy surface is located. This corresponds to a stable conformation of the molecule. For a spirocyclic system like spiro[4.5]decane, this process helps to accurately define the bond lengths, bond angles, and torsional angles of the fused ring system.

Once an optimized geometry is obtained, DFT can be used to analyze the electronic structure of the molecule. This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key aspects of electronic structure analysis include the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these frontier orbitals are crucial for predicting reactivity.

In spiro compounds, the spiro-linkage, where two rings are connected by a single common sp³-hybridized atom, creates a unique electronic environment. acs.org While the two rings are formally orthogonal, DFT studies can reveal subtle electronic interactions between them. aip.org For instance, calculations can quantify the extent of through-bond or through-space interactions between the cyclopentane (B165970) and cyclohexane (B81311) rings in the spiro[4.5]decane framework.

Table 1: Representative Geometric Parameters for a Spiro[4.5]decane System Calculated using DFT (Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar spirocyclic structures.)

ParameterValue
C-C bond length (cyclohexane ring)1.53 - 1.55 Å
C-C bond length (cyclopentane ring)1.54 - 1.56 Å
C-O bond length (hydroxyl group)1.43 Å
C-C-C bond angle (cyclohexane ring)110 - 112°
C-C-C bond angle (cyclopentane ring)104 - 106°

Investigation of Conformational Distributions and Relative Stabilities (e.g., Gibbs Free Energies, Boltzmann Distribution)

Spirocyclic systems, particularly those containing flexible rings like cyclohexane, can exist in multiple conformations. For this compound, the cyclohexane ring can adopt chair, boat, and twist-boat conformations, while the cyclopentane ring can exist in envelope and twist forms. The interplay between these ring conformations leads to a complex conformational landscape.

Computational methods are essential for exploring these different conformations and determining their relative stabilities. By performing a conformational search, various possible spatial arrangements of the molecule are generated. Each of these conformers is then subjected to geometric optimization and energy calculation. The relative stabilities are typically assessed based on their Gibbs free energies (G), which account for both enthalpy (H) and entropy (S) at a given temperature.

Table 2: Hypothetical Relative Gibbs Free Energies and Boltzmann Population for Conformers of a Spiro[4.5]decanol (Note: This data is for illustrative purposes to demonstrate the application of Boltzmann distribution.)

ConformerRelative Gibbs Free Energy (kcal/mol)Population at 298 K (%)
A (Chair-Envelope)0.0075.3
B (Chair-Twist)0.8518.1
C (Twist-Boat-Envelope)1.506.2
D (Boat-Envelope)3.000.4

Characterization of Molecular Properties (e.g., Dipole Moments, HOMO-LUMO Energy Gaps, Atomic Charges)

With the optimized geometry and electronic structure information from DFT calculations, a variety of molecular properties can be computed for this compound.

The HOMO-LUMO energy gap is the energy difference between the highest occupied and lowest unoccupied molecular orbitals. wikipedia.org This gap is a critical parameter for understanding a molecule's chemical reactivity and electronic properties. researchgate.net A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net Conversely, a small gap suggests that the molecule is more readily polarizable and reactive. For spirocyclic alkanols, this gap can be influenced by the conformation and the nature of substituents.

Atomic charges provide a way to quantify the distribution of charge among the atoms in a molecule. Various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate these charges. For this compound, these calculations would show a partial negative charge on the oxygen atom and partial positive charges on the carbinol carbon and the hydroxyl hydrogen, consistent with the electronegativity differences.

Table 3: Calculated Molecular Properties for a Representative Spiro[4.5]decanol Structure (Note: These values are typical and for illustrative purposes.)

PropertyCalculated Value
Dipole Moment1.75 Debye
HOMO Energy-6.8 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap8.0 eV
Atomic Charge on Oxygen (NBO)-0.75 e
Atomic Charge on Carbinol Carbon (NBO)+0.25 e

Theoretical Insights into Steric Effects and Non-Planarity of Spirocyclic Systems

The defining feature of a spiro compound is its three-dimensional structure, where two rings are joined at a single spiroatom. wikipedia.org This arrangement imposes significant geometric constraints and leads to inherent non-planarity. Computational studies are invaluable for quantifying the steric strain and understanding the consequences of this non-planar geometry.

In this compound, the spirocyclic core forces the cyclohexane and cyclopentane rings into a fixed perpendicular arrangement. This rigid structure creates distinct steric environments on different faces of the molecule. Theoretical calculations can map the molecular surface to visualize sterically hindered and accessible regions. This is crucial for predicting how the molecule will interact with other molecules, such as reagents or biological receptors.

Furthermore, the non-planarity of the ring systems can be analyzed by calculating dihedral angles and other geometric parameters. For instance, the deviation from ideal chair or envelope conformations can be quantified to assess the degree of ring strain introduced by the spiro fusion. These steric effects play a significant role in determining the relative stability of different conformers and can influence the stereochemical outcome of reactions. acs.orgnih.gov

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the transition states and intermediates that connect reactants and products. mdpi.comrsc.org For reactions involving this compound, such as dehydration, oxidation, or substitution, computational studies can map out the entire reaction energy profile.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. The highest point on the lowest energy path between reactants and products corresponds to the transition state, and its energy determines the activation energy of the reaction. This information is critical for understanding reaction rates and selectivity.

For example, in an acid-catalyzed dehydration of this compound, DFT calculations could be used to compare the energy barriers for the formation of different possible alkene products. This would involve locating the transition states for the elimination of a proton from different adjacent carbon atoms. Such studies can explain or predict the regioselectivity of the reaction (Zaitsev vs. Hofmann elimination) by identifying the lowest energy pathway. scielo.br These computational approaches offer a molecular-level understanding of chemical transformations that is often inaccessible through experimental means alone. researchgate.net

Q & A

Q. What are the established synthetic routes for 6-Methylspiro[4.5]decan-6-ol, and how can researchers select the optimal method?

  • Category : Basic/Methodology
  • Answer : Begin with a systematic literature review to identify published synthetic pathways (e.g., cyclization, spiroannulation). Compare yields, reaction conditions (temperature, catalysts), and safety profiles (e.g., toxicity of reagents). Prioritize methods compatible with available lab equipment and safety protocols. For novel approaches, validate through small-scale trials and consult precedents from structurally similar spiro compounds (e.g., 1-Oxaspiro[4.5]dec-6-en-2-ol derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Category : Basic/Methodology
  • Answer : Use NMR (¹H/¹³C) to confirm spirocyclic structure and methyl group positioning. IR spectroscopy identifies hydroxyl and methylene stretches. Mass spectrometry (MS) verifies molecular weight. Optimize parameters (e.g., solvent choice for NMR, ionization method for MS) based on compound polarity and stability. Cross-reference spectral data with analogous compounds to resolve ambiguities .

Q. How should researchers handle and store this compound safely?

  • Category : Basic/Safety
  • Answer : Follow acute toxicity protocols (OSHA HCS Category 4 for oral toxicity). Use PPE (nitrile gloves, goggles, lab coats), avoid dust generation, and store in airtight containers under inert gas. Monitor stability via periodic purity checks (HPLC/TLC). For spills, evacuate the area and use non-combustible absorbents .

Q. What key physical properties influence experimental design for this compound?

  • Category : Basic/Properties
  • Answer :
PropertyAnalysis MethodConsiderationsReference
SolubilityPhase solubility analysisTest in polar/non-polar solvents
Melting PointDifferential Scanning CalorimetryControl heating rate (1–5°C/min)
StabilityAccelerated degradation studiesExpose to light, heat, humidity

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

  • Category : Advanced/Data Analysis
  • Answer : Conduct multi-technique validation (e.g., 2D NMR, X-ray crystallography) to confirm structural assignments. Compare experimental conditions (e.g., solvent, temperature) across studies. Use chemometric tools (PCA) to identify outliers. Replicate disputed experiments with controlled variables .

Q. What strategies optimize synthesis yields under varying catalytic conditions?

  • Category : Advanced/Experimental Design
  • Answer : Apply Design of Experiments (DoE) to screen catalysts (e.g., Lewis acids, organocatalysts). Analyze interactions between variables (catalyst loading, solvent polarity) using response surface methodology. Scale reactions incrementally and validate reproducibility. Reference protocols for spiro compound synthesis .

Q. How can computational modeling predict the reactivity of this compound?

  • Category : Advanced/Computational Chemistry
  • Answer : Perform DFT calculations to map electron density and reactive sites (e.g., hydroxyl group). Simulate reaction pathways (e.g., acid-catalyzed rearrangements) using Gaussian or ORCA. Validate models with experimental kinetic data. Collaborate with computational chemists for parameter optimization .

Q. How to design experiments studying the compound’s behavior under extreme conditions?

  • Category : Advanced/Experimental Design
  • Answer : Use autoclaves for high-pressure studies and thermogravimetric analysis (TGA) for thermal stability. Implement safety interlocks and remote monitoring. Start with subcritical conditions and incrementally increase stress factors. Document decomposition products via GC-MS .

Q. What methodologies elucidate supramolecular interactions of this compound?

  • Category : Advanced/Analytical Chemistry
  • Answer : Employ X-ray crystallography for crystal packing analysis. Use NMR titration to study host-guest interactions (e.g., with cyclodextrins). Surface plasmon resonance (SPR) quantifies binding affinities. Cross-validate with molecular dynamics simulations .

Q. How to separate stereoisomers of this compound chromatographically?

  • Category : Advanced/Separation Science
  • Answer :
    Use chiral stationary phases (e.g., cellulose derivatives) in HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol ratios). Validate enantiomeric purity via polarimetry or chiral NMR shift reagents. Compare retention times with known standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.